molecular formula C7H5Br3 B1295338 2,4,5-Tribromotoluene CAS No. 3278-88-4

2,4,5-Tribromotoluene

Cat. No. B1295338
CAS RN: 3278-88-4
M. Wt: 328.83 g/mol
InChI Key: KZZJNNUPNNBCCH-UHFFFAOYSA-N
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Description

2,4,5-Tribromotoluene is a brominated derivative of toluene, a chemical compound that is structurally similar to benzene with a methyl group substituting one of the hydrogen atoms. While the provided papers do not directly discuss 2,4,5-Tribromotoluene, they do provide insights into related compounds. For instance, the study on 2,5-dibromotoluene (DBT) offers valuable information on the structural and spectroscopic properties of brominated toluenes, which can be extrapolated to understand the characteristics of 2,4,5-Tribromotoluene .

Synthesis Analysis

The synthesis of brominated toluenes like 2,4,5-Tribromotoluene typically involves the substitution of hydrogen atoms on the toluene ring with bromine atoms. Although the exact synthesis method for 2,4,5-Tribromotoluene is not detailed in the provided papers, the study on DBT suggests that such compounds can be synthesized and analyzed using density functional theory (DFT) to optimize their structure and predict their reactivity .

Molecular Structure Analysis

The molecular structure of brominated toluenes is characterized by the presence of bromine atoms attached to the aromatic ring. The study on DBT utilized DFT and natural bond orbital (NBO) analysis to assess the interactions between bonds and to describe the reactive sites of the molecule . These methods can also be applied to 2,4,5-Tribromotoluene to gain a deeper understanding of its molecular structure.

Chemical Reactions Analysis

While the provided papers do not specifically address the chemical reactions of 2,4,5-Tribromotoluene, the structural analysis of DBT can shed light on the potential reactivity of brominated toluenes. The global reactivity determinants such as energy gap and dipole moment explored in the DBT study can be indicative of the chemical behavior of 2,4,5-Tribromotoluene .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4,5-Tribromotoluene can be inferred from the properties of similar compounds. For example, the study on DBT provides insights into the vibrational assignments, NMR shifts, and optical transparency of the molecule . These properties are crucial for understanding how 2,4,5-Tribromotoluene interacts with other substances and its potential applications. Additionally, the study on 2,4,5-trinitrotoluene, although not the same compound, highlights the importance of understanding polymorphism and stability in the physical properties of toluene derivatives .

Scientific Research Applications

Synthesis Intermediates in Pharmaceutical Industry

2,4,5-Tribromotoluene is a valuable synthetic intermediate in the pharmaceutical industry. Its applications include the synthesis of various biologically active compounds and fluorescent reagents. The use of microflow systems for the synthesis of related compounds, like 2,4,5-trifluorobromobenzene, exemplifies its role in efficient, scalable production processes (Deng et al., 2017); (Deng et al., 2016).

Environmental Impact and Toxicology

Studies on related brominated compounds, such as 2,4,6-tribromophenol, provide insight into the environmental concentrations and toxicology of these substances. These compounds are found ubiquitously due to various sources, including as intermediates in the synthesis of flame retardants and pesticides. Understanding their environmental presence and impact is crucial for assessing potential risks (Koch & Sures, 2018).

Safety And Hazards

2,4,5-Tribromotoluene is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

1,2,4-tribromo-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br3/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZJNNUPNNBCCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30186447
Record name 2,4,5-Tribromotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30186447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Tribromotoluene

CAS RN

3278-88-4
Record name 2,4,5-Tribromotoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003278884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,5-Tribromotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30186447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5-TRIBROMOTOLUENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
J Zheng, Q Zhou, C Chen, X Jin, W Ma… - Canadian Journal of …, 2018 - cdnsciencepub.com
Polybromobenzenes are a kind of monocyclic aromatic flame retardants that are used as a substitute for polybrominated diphenyl ethers and hexabromocyclododecane. In this paper, …
Number of citations: 4 cdnsciencepub.com
S Ling, K Huang, M Tariq, Y Wang, X Chen… - Chemical Engineering …, 2019 - Elsevier
The photolysis of four typical NBFRs decabromodiphenyl ethane (DBDPE), bis(2-ethylhexyl) tetrabromophthalate (TBPH), pentabromotoluene (PBT) and hexabromobenzene (HBB) …
Number of citations: 28 www.sciencedirect.com
Y Lin, X Qiu, Y Zhao, J Ma, Q Yang… - Environmental science & …, 2013 - ACS Publications
Brominated flame retardants (BFRs) are important persistent organic pollutants. Analysis of BFRs in atmospheric samples in a previous study led us to suspect the presence of …
Number of citations: 39 pubs.acs.org
JB Cohen, PK Dutt - Journal of the Chemical Society, Transactions, 1914 - pubs.rsc.org
… A small quantity of residue solidified, and after crystallisation melted at 112O, and was 2 : 4 : 5-tribromotoluene. Only two isomerides can be formed from pbromotoluene, namely, the 2:4…
Number of citations: 11 pubs.rsc.org
GT Morgan, A Clayton - Journal of the Chemical Society, Transactions, 1905 - pubs.rsc.org
… from these four different preparations did not depress each other's melting points and when treated by the Sandmeyer process with cuprous bromide yielded 2 : 4 : 5-tribromotoluene, …
Number of citations: 2 pubs.rsc.org
RCP Cubbon, JDB Smith - Polymer, 1969 - Elsevier
Mixtures of 2,4- and 3,4-dibromostyrene have been prepared by two synthetic routes. The rate of polymerization observed in the absence of solvents and chain transfer agents showed …
Number of citations: 22 www.sciencedirect.com
F Bell, KR Buck - Journal of the Chemical Society (Resumed), 1965 - pubs.rsc.org
VERDA described the use of a mixture of hydrobromic acid and nitric acid for the bromination of acetanilides, and his method was fully exemplified by Mannino and di Donato. 2 We now …
Number of citations: 3 pubs.rsc.org
MH MACH - 1973 - search.proquest.com
Under the influence of potassium jt-butoxide (t-Bu0K) in hexamethylphosphoramide (HMPA), tribromobenzenes isomerize in a process called the Halogen Dance to an equilibrium …
Number of citations: 2 search.proquest.com
CY Zhao, HX Zhang, XY Zhang, MC Liu, ZD Hu, BT Fan - Toxicology, 2006 - Elsevier
As a new method, support vector machine (SVM) were applied for prediction of toxicity of different data sets compared with other two common methods, multiple linear regression (MLR) …
Number of citations: 186 www.sciencedirect.com
VJ Smith, RJ Swindlehurst, PA Johnston, AD Vethaak - Aquatic Toxicology, 1995 - Elsevier
Specimens of the common shrimp, Crangon crangon, were exposed to contaminated harbour dredgings in mesocosms for 12 days at 16 ± 2 C. The tanks contained either 100% …
Number of citations: 106 www.sciencedirect.com

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